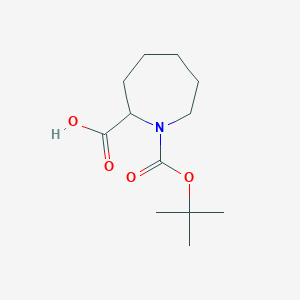

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Description

The exact mass of the compound 1-(Tert-butoxycarbonyl)azepane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Azepane-1,2-dicarboxylic acid 1-tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepane-1,2-dicarboxylic acid 1-tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMVFOKQLCHCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391121 | |

| Record name | 1-Boc-azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034708-26-3 | |

| Record name | 1-Boc-azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable chiral building block in medicinal chemistry, offering a conformationally constrained seven-membered ring system that is increasingly utilized in the design of novel therapeutics. This guide provides a comprehensive overview of a robust synthetic approach to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters. The synthesis leverages a strategic ring expansion of a readily available piperidine precursor, a method amenable to scale-up and diversification.

Introduction

The azepane scaffold, a saturated seven-membered heterocycle, has emerged as a privileged structure in modern drug discovery. Its inherent three-dimensionality and conformational flexibility allow for the precise spatial orientation of substituents, enabling enhanced target engagement and improved pharmacokinetic profiles. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, in particular, serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor modulators. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates selective functionalization of the carboxylic acid moiety, making it an ideal synthon for complex molecule synthesis.

This technical guide will focus on a well-established and reliable method for the preparation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, proceeding through the ring expansion of a corresponding piperidine derivative. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields achieved.

Core Synthetic Strategy: Ring Expansion of a Piperidine Precursor

The chosen synthetic route involves a multi-step sequence commencing with the functionalization of a suitable piperidine derivative, followed by a key ring expansion step to form the seven-membered azepane ring. This strategy offers excellent control over the stereochemistry at the 2-position, which is crucial for the synthesis of enantiomerically pure final products.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages:

-

Preparation of the Piperidine Precursor: This involves the synthesis of a suitably functionalized piperidine-2-carboxylate derivative.

-

Ring Expansion: A key step to form the seven-membered azepane ring.

-

Final Product Formation: Manipulation of functional groups to yield the target molecule.

Caption: Overall synthetic workflow for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for the synthesis of azepane derivatives via ring expansion.[1] Researchers should consult the primary literature for specific variations and safety information.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| tert-Butyl piperidine-1,2-dicarboxylate | 98303-20-9 | Major suppliers | Starting material |

| Diisopropylamine | 108-18-9 | Major suppliers | Anhydrous |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | Major suppliers | Handle under inert atmosphere |

| Ethyl bromoacetate | 105-36-2 | Major suppliers | Lachrymator |

| Lithium aluminum hydride (LAH) | 16853-85-3 | Major suppliers | Highly reactive, handle with care |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Major suppliers | Corrosive |

| Triethylamine (TEA) | 121-44-8 | Major suppliers | Anhydrous |

| Sodium azide (NaN₃) | 26628-22-8 | Major suppliers | Highly toxic |

| Palladium on carbon (10 wt. %) | 7440-05-3 | Major suppliers | Flammable when dry |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | Major suppliers | |

| Sodium periodate (NaIO₄) | 7790-28-5 | Major suppliers | |

| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | 14898-67-0 | Major suppliers | |

| Tetrahydrofuran (THF) | 109-99-9 | Major suppliers | Anhydrous |

| Diethyl ether | 60-29-7 | Major suppliers | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | Major suppliers | |

| Ethyl acetate (EtOAc) | 141-78-6 | Major suppliers | |

| Methanol (MeOH) | 67-56-1 | Major suppliers | |

| Hydrochloric acid (HCl) | 7647-01-0 | Major suppliers | |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | Major suppliers | |

| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Major suppliers | Anhydrous |

Step 1: Alkylation of tert-Butyl piperidine-1,2-dicarboxylate

The synthesis commences with the alkylation of the piperidine precursor at the α-position to the ester group. This is achieved by forming the lithium enolate followed by reaction with an electrophile.

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (5 mL/mmol of substrate). Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Addition of Piperidine Precursor: Dissolve tert-butyl piperidine-1,2-dicarboxylate (1.0 eq.) in anhydrous THF (2 mL/mmol) and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Alkylation: Add ethyl bromoacetate (1.5 eq.) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the alkylated product.

Step 2: Reduction of the Ester Group

The newly introduced ester is selectively reduced to the corresponding primary alcohol.

-

LAH Reduction: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the alkylated piperidine from Step 1 in anhydrous THF dropwise.

-

Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams. Filter the resulting white precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Step 3: Formation of the Azide for Ring Expansion

The primary alcohol is converted to an azide, which will serve as the nucleophile in the subsequent ring expansion.

-

Mesylation: Dissolve the alcohol from Step 2 in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 1 hour.

-

Azide Formation: To the reaction mixture, add sodium azide (3.0 eq.) and a catalytic amount of tetrabutylammonium iodide. Add N,N-dimethylformamide (DMF) to aid solubility and heat the reaction to 60 °C overnight.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is typically used in the next step without further purification.

Step 4: Reductive Cyclization and Ring Expansion

The azide is reduced to an amine, which undergoes an intramolecular cyclization to form the azepane ring.

-

Hydrogenation: Dissolve the crude azide from Step 3 in methanol and add a catalytic amount of 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which will have cyclized to the azepane.

Step 5: Oxidation to the Carboxylic Acid and Boc Protection

The primary alcohol on the newly formed azepane ring is oxidized to a carboxylic acid, and the secondary amine is protected with a Boc group.

-

Oxidation: Dissolve the crude product from Step 4 in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3). Add sodium periodate (4.0 eq.) and a catalytic amount of ruthenium(III) chloride hydrate. Stir the biphasic mixture vigorously at room temperature for 4 hours.

-

Work-up and Boc Protection: Dilute the reaction with DCM and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the crude carboxylic acid. Dissolve the crude acid in a mixture of dioxane and water. Add sodium bicarbonate (3.0 eq.) followed by di-tert-butyl dicarbonate (1.5 eq.). Stir the reaction at room temperature overnight.

-

Final Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by flash column chromatography or recrystallization to yield Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Data Presentation

| Step | Intermediate/Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Alkylated Piperidine | tert-Butyl piperidine-1,2-dicarboxylate | LDA, Ethyl bromoacetate | 75-85 |

| 2 | Piperidine Diol | Alkylated Piperidine Ester | Lithium aluminum hydride | 80-90 |

| 3 | Azido-alcohol | Piperidine Diol | MsCl, TEA, NaN₃ | 85-95 (crude) |

| 4 | Azepane Amino Alcohol | Azido-alcohol | H₂, Pd/C | 80-90 (crude) |

| 5 | Azepane-1,2-dicarboxylic acid 1-tert-butyl ester | Azepane Amino Alcohol | RuCl₃, NaIO₄, Boc₂O | 60-70 (over 2 steps) |

Causality Behind Experimental Choices

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Its use in the starting material and its reintroduction in the final step ensures that the nitrogen atom does not interfere with the desired transformations at the carbon backbone.

-

LDA as a Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the carbonyl group. The low reaction temperature (-78 °C) is crucial to maintain the kinetic control of the enolate formation and prevent side reactions.

-

Ring Expansion Strategy: The intramolecular nucleophilic attack of the newly formed amine onto the carbon bearing the leaving group (derived from the alcohol) is a reliable method for forming the seven-membered ring. This approach often proceeds with high stereochemical fidelity.

-

RuO₄⁻ Oxidation: The use of a catalytic amount of RuCl₃ with a stoichiometric amount of NaIO₄ generates RuO₄ in situ, a powerful oxidizing agent capable of converting the primary alcohol directly to a carboxylic acid without isolating the intermediate aldehyde.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. The described methodology, centered around a key ring expansion of a piperidine precursor, provides a practical approach for obtaining this valuable building block in good overall yield. The detailed protocol and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and related azepane derivatives for their research endeavors.

References

-

Breitenlechner, C. B., et al. (2005). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 48(6), 1957-1970. [Link]

-

Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. SSRN Electronic Journal. [Link]

- Friebe, W. G., et al. (1997). Process and intermediates for preparing azepines.

-

Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. [Link]

-

Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1163-1167. [Link]

- Moody, C. J., et al. (2019). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Open University Chemistry Journal. [Link]

-

Guichard, G., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 85, 194-206. [Link]

-

Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

-

Zare, R. N., et al. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Chemical Science, 9(21), 4843-4848. [Link]

-

Yamakawa, T., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125-2134. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (CAS No. 1034708-26-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Azepane Scaffolds in Modern Drug Discovery

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, identified by the CAS number 1034708-26-3 , is a chiral cyclic amino acid derivative that has garnered significant attention in medicinal chemistry.[1][2] Its seven-membered azepane ring provides a conformationally constrained, three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

The incorporation of non-natural amino acids, particularly those with cyclic structures like azepane, is a well-established strategy in drug discovery to enhance metabolic stability, receptor affinity, and cell permeability of peptide-based drugs. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for its application in peptide synthesis, allowing for controlled, stepwise assembly of complex molecules.[3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 1034708-26-3 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][4] |

| Molecular Weight | 243.30 g/mol | [4] |

| Appearance | Typically a solid | [2] |

| Synonyms | 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid | [2] |

| Purity | Commonly available at ≥97% | [2] |

| Storage | Store in a tightly sealed container in a cool, dry place | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester involves the protection of the nitrogen atom of the parent amino acid, azepane-2-carboxylic acid, with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, valued for its high yield and the stability of the Boc group under various conditions, yet its facile removal under acidic conditions.

The Rationale Behind Boc Protection

The Boc group is the cornerstone of this synthesis. Its primary function is to deactivate the nucleophilicity of the secondary amine in the azepane ring, preventing it from participating in unwanted side reactions during subsequent coupling steps in peptide synthesis. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is driven by its high reactivity towards amines and the straightforward purification of the resulting N-Boc protected product. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, to ensure the solubility of both the amino acid and the Boc anhydride. A base, commonly sodium hydroxide or triethylamine, is essential to deprotonate the amino group, thereby activating it for nucleophilic attack on the Boc anhydride.

Caption: General workflow for the synthesis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve azepane-2-carboxylic acid in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide. The solution is then cooled to 0°C in an ice bath.

-

Boc-Anhydride Addition: To the cooled, stirred solution, add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc₂O. The aqueous layer is then cooled to 0°C and acidified to a pH of 2-3 with a cold 5% citric acid solution.

-

Extraction: The product is then extracted from the acidic aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude Azepane-1,2-dicarboxylic acid 1-tert-butyl ester can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the azepane ring and the tert-butyl group. The protons on the azepane ring typically appear as a series of complex multiplets in the region of 1.5-4.5 ppm. The nine protons of the tert-butyl group will present as a sharp singlet around 1.4 ppm. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above 10 ppm, though this signal may not always be observed depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, typically in the range of 155-180 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. The carbons of the azepane ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expect to observe a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretching vibration for the Boc group will be present around 1680-1720 cm⁻¹, and the carbonyl stretch of the carboxylic acid will appear in a similar region, often overlapping.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻.

Applications in Drug Discovery and Peptide Synthesis

The unique structural features of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester make it a valuable building block in several areas of pharmaceutical research.

-

Peptide and Peptidomimetic Synthesis: As a non-natural amino acid, its incorporation into peptide chains can impart resistance to enzymatic degradation, leading to drugs with improved pharmacokinetic profiles. The constrained conformation of the azepane ring can also help to lock the peptide backbone into a bioactive conformation, enhancing its binding affinity to biological targets.[3]

-

Development of Chiral Scaffolds: The inherent chirality of this molecule makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties.

-

Synthesis of Bioactive Compounds: Azepane derivatives have been investigated for a wide range of biological activities, including as inhibitors of enzymes and as ligands for G protein-coupled receptors (GPCRs). The ability to functionalize both the carboxylic acid group and, after deprotection, the nitrogen atom, allows for the creation of diverse libraries of compounds for screening.

Safety and Handling

While specific toxicity data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined structure, coupled with the versatility of the Boc protecting group, provides medicinal chemists with a powerful tool for the rational design of novel drugs. A thorough understanding of its synthesis, purification, and characterization is essential for its successful application in research and development.

References

-

AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. (n.d.). Angene Chemical. Retrieved January 11, 2026, from [Link]

Sources

- 1. CN1209350C - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 1227926-67-1|(R)-1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester molecular weight

An In-Depth Technical Guide to Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

This guide provides a comprehensive technical overview of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Value of the Azepane Scaffold

The seven-membered azepane ring is a significant structural motif in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility allows it to interact with a diverse range of biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, offers a strategic advantage in multi-step syntheses. This protecting group can be selectively removed under acidic conditions, providing a pathway for further functionalization.

This guide will delve into the physicochemical properties, a representative synthetic application, and the broader significance of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 243.303 g/mol | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [4][5] |

| CAS Number | 1034708-26-3 | [3][4][5] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | ≥97% | [4][5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 66.8 Ų | [3] |

| XLogP3 | 2.2 | [3] |

Synthetic Utility and Experimental Protocol

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[5][6][7] The presence of both a protected amine and a free carboxylic acid allows for selective chemical modifications.

The following is a representative experimental protocol for the amide coupling of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester with a primary amine. This is a common transformation in the synthesis of peptide-based drugs and other bioactive molecules.

Experimental Protocol: Amide Coupling with Benzylamine

Objective: To synthesize tert-butyl 2-(benzylcarbamoyl)azepane-1-carboxylate.

Materials:

-

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq)

-

Benzylamine (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture

Procedure:

-

To a solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Add PyBOP (1.2 eq) to the solution and stir for an additional 10 minutes.

-

Add benzylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Strategy

The following diagram illustrates the general workflow for the utilization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in a synthetic pathway.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER [cymitquimica.com]

- 5. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, CasNo.1034708-26-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Structure Elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a chiral heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed exploration of the analytical methodologies and data interpretation required to unequivocally confirm the chemical structure, stereochemistry, and purity of the target molecule. The guide emphasizes the synergy between various spectroscopic and chromatographic techniques, presenting a logical workflow from sample preparation to final structural confirmation.

Introduction: The Significance of Azepane Scaffolds

Azepane ring systems, seven-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery.[3] Their inherent three-dimensional architecture and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making them attractive for targeting a wide array of biological receptors and enzymes. The introduction of a carboxylic acid functionality and a chiral center, as in Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, further expands its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations, particularly in peptide and peptidomimetic chemistry.[1]

Given the subtle yet critical influence of stereochemistry on pharmacological activity, a rigorous and unambiguous structural elucidation is paramount. This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complemented by chromatographic techniques for purity assessment and chiral resolution.

Experimental Design: A Self-Validating Workflow

The structural elucidation of a novel or synthesized compound is a systematic process of evidence gathering. Each analytical technique provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system. The proposed workflow is designed to be both comprehensive and efficient.

Figure 1: A logical workflow for the comprehensive structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Synthesis and Sample Preparation

A reliable synthesis protocol is the foundation of any structural elucidation study. While various methods for the synthesis of azepane scaffolds exist, a common approach involves the ring expansion of a suitable precursor or the cyclization of a linear amino acid derivative.[3] For the purpose of this guide, we will assume the synthesis of (S)-Azepane-1,2-dicarboxylic acid 1-tert-butyl ester has been performed.

Protocol 1: General Synthesis of (S)-1-Boc-azepane-2-carboxylic acid

This protocol is a generalized representation based on common synthetic strategies for similar compounds.

-

Starting Material: A suitable chiral precursor, such as a derivative of L-α-amino adipic acid, is chosen.

-

Cyclization: The linear precursor undergoes an intramolecular cyclization to form the seven-membered azepane ring. This step is often mediated by a coupling agent and carried out under dilute conditions to favor intramolecular reaction.

-

Boc Protection: The secondary amine of the azepane ring is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Sample Preparation for Analysis:

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons.

-

Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

-

FTIR Spectroscopy: For solid samples, the KBr pellet method is suitable. Mix 1-2 mg of the sample with ~200 mg of dry, FTIR-grade KBr and press into a transparent pellet.

-

Chiral HPLC: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Spectroscopic Analysis and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

Expected Chemical Shifts (δ):

-

-COOH: A broad singlet typically observed in the downfield region (δ 10-12 ppm), which is exchangeable with D₂O.[4]

-

CH-N(Boc)-CH₂: The proton at the chiral center (C2) is expected to be a multiplet in the range of δ 4.0-5.0 ppm.

-

Azepane Ring Protons (-CH₂-): A complex series of multiplets in the aliphatic region (δ 1.2-3.8 ppm). The diastereotopic nature of the methylene protons will likely result in complex splitting patterns.

-

Boc Group (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically found around δ 1.4-1.5 ppm.

-

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

-COOH: The carboxylic acid carbonyl carbon is expected in the range of δ 170-180 ppm.[5]

-

N-COO- (Boc Carbonyl): The carbamate carbonyl carbon will appear around δ 155-160 ppm.

-

-C(CH₃)₃ (Boc Quaternary Carbon): The quaternary carbon of the Boc group is typically found around δ 80 ppm.

-

CH-N(Boc)-CH₂: The chiral carbon (C2) will resonate in the range of δ 50-60 ppm.

-

Azepane Ring Carbons (-CH₂-): The methylene carbons of the azepane ring will appear in the aliphatic region (δ 20-50 ppm).

-

-C(CH₃)₃ (Boc Methyl Carbons): The three equivalent methyl carbons of the Boc group will give a single signal around δ 28 ppm.

-

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HSQC) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s, 1H) | 170.0 - 180.0 | - |

| C2-H | 4.0 - 5.0 (m, 1H) | 50.0 - 60.0 | Correlates with C3-H₂ and C7-H₂ in COSY |

| C3-H₂ | 1.5 - 2.5 (m, 2H) | 25.0 - 35.0 | Correlates with C2-H and C4-H₂ in COSY |

| C4-H₂ | 1.2 - 1.8 (m, 2H) | 20.0 - 30.0 | Correlates with C3-H₂ and C5-H₂ in COSY |

| C5-H₂ | 1.2 - 1.8 (m, 2H) | 20.0 - 30.0 | Correlates with C4-H₂ and C6-H₂ in COSY |

| C6-H₂ | 1.5 - 2.5 (m, 2H) | 25.0 - 35.0 | Correlates with C5-H₂ and C7-H₂ in COSY |

| C7-H₂ | 3.0 - 3.8 (m, 2H) | 40.0 - 50.0 | Correlates with C6-H₂ and C2-H in COSY |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 (s, 9H) | 28.0 - 29.0 | - |

| Boc (-C(CH₃)₃) | - | 79.0 - 81.0 | - |

| Boc (-COO-) | - | 155.0 - 160.0 | - |

2D NMR Spectroscopy (COSY & HSQC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the azepane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

Conformational Analysis:

The seven-membered azepane ring is conformationally flexible, adopting various twist-chair and boat-chair conformations. The exact conformation can be influenced by the substituents. Variable-temperature NMR studies and analysis of coupling constants can provide insights into the preferred conformation in solution.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (C₁₂H₂₁NO₄), the expected exact mass can be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS):

MS/MS experiments involve the isolation of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The fragmentation pattern of Boc-protected amino acids is well-characterized and provides key structural information.

-

Expected Fragmentation Pathways:

-

Loss of the Boc group: A characteristic loss of 100 Da (C₅H₈O₂) corresponding to the cleavage of the Boc group is expected.

-

Loss of isobutylene: A loss of 56 Da (C₄H₈) from the Boc group is also a common fragmentation pathway.

-

Loss of CO₂: Decarboxylation of the carboxylic acid moiety can lead to a loss of 44 Da.

-

Ring cleavage: Fragmentation of the azepane ring can also occur, providing further structural information.

-

Figure 2: A simplified representation of the expected major fragmentation pathways for protonated Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

-

Expected Characteristic Absorptions (cm⁻¹):

-

O-H stretch (carboxylic acid): A very broad and strong absorption in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[6]

-

C-H stretch (aliphatic): Absorptions in the range of 3000-2850 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.[6]

-

C=O stretch (carbamate - Boc): A strong absorption around 1680-1700 cm⁻¹.

-

C-O stretch (ester and carboxylic acid): Absorptions in the fingerprint region between 1300-1000 cm⁻¹.

-

Table 2: Key FTIR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aliphatic (-CH₂) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1725 - 1700 | Strong |

| Carbamate (Boc, C=O) | C=O Stretch | 1700 - 1680 | Strong |

| Carboxylic Acid/Ester (C-O) | C-O Stretch | 1300 - 1200 | Medium |

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the C2 position necessitates the determination of the enantiomeric purity of the synthesized compound. Chiral HPLC is the most widely used technique for this purpose.

Protocol 2: Chiral HPLC Method Development

-

Column Selection: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for the separation of Boc-protected amino acids.[7]

-

Mobile Phase Screening: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of the solvents is varied to optimize the separation.

-

Additive Selection: For acidic compounds like the target molecule, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution.

-

Method Optimization: Once a separation is achieved, parameters such as flow rate, column temperature, and the exact mobile phase composition can be fine-tuned to maximize the resolution between the enantiomers.

A successful chiral HPLC method will show two well-resolved peaks for a racemic mixture, allowing for the quantification of the enantiomeric excess (ee) of the synthesized (S)-enantiomer.

Conclusion: Assembling the Evidence for Final Structure Confirmation

The definitive structural elucidation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is achieved through the congruent interpretation of data from multiple analytical techniques. The NMR data will establish the carbon-hydrogen framework and the connectivity of the atoms. HRMS will confirm the elemental composition, and MS/MS will provide characteristic fragmentation patterns consistent with the proposed structure. FTIR will verify the presence of the key functional groups. Finally, chiral HPLC will confirm the enantiomeric purity of the compound. The collective evidence from these self-validating systems provides a high degree of confidence in the assigned structure.

This in-depth guide provides a robust framework for the structural elucidation of this important chiral building block. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules in the drug discovery and development pipeline.

References

-

(S)-1-Boc-azepane-2-carboxylicacid. Cusabio. [Link]

-

(S)-1-(Boc)azepane-2-carboxylic acid. PubChem. [Link]

-

An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. (2011-03). [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. (2025-08-06). [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-09-30). [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. (2025-08-06). [Link]

-

IR Spectrum: Carboxylic Acids. Química Organica.org. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

CAS 1227926-67-1 (R)-1-Boc-azepane-2-carboxylic acid. Chem-Space. [Link]

-

HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

-

Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthetic Routes to Azacycles [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Determining the Aqueous Solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is a chiral heterocyclic compound featuring a seven-membered azepane ring.[1][] The presence of both a carboxylic acid moiety and a bulky tert-butoxycarbonyl (Boc) protecting group imparts a unique combination of polarity and lipophilicity.[1] This structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and ligands for G protein-coupled receptors.[1][3] Understanding the aqueous solubility of this intermediate is a critical parameter in drug discovery and development.[4][5] Poor solubility can hinder biological screening, lead to unreliable in vitro assay results, and create significant challenges for formulation and bioavailability.[4][6][7]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors influencing the solubility of this compound.

Physicochemical Properties of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

A foundational understanding of the molecule's properties is essential for designing and interpreting solubility studies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [8][9][10] |

| Molecular Weight | 243.30 g/mol | [1][8] |

| Appearance | Solid | [8] |

| Purity | Typically ≥97% | [8][9][10] |

| Synonyms | 1-(tert-butoxycarbonyl)azepane-2-carboxylic acid, 1-Boc-azepane-2-carboxylic acid | [8] |

The tert-butyl ester group generally enhances solubility in organic solvents, which is advantageous during synthesis and purification.[1] However, its impact on aqueous solubility is more complex. While the carboxylic acid group can be ionized to improve aqueous solubility, the bulky, non-polar tert-butyl group increases lipophilicity, which can counteract this effect.[11]

Understanding Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic.[12][13]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to equilibrate for a short period.[6][12][14] It is a high-throughput method well-suited for the early stages of drug discovery to quickly assess a large number of compounds.[6][13]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid phase.[7][12][15] This measurement requires longer incubation times to reach equilibrium and is crucial for lead optimization and formulation development.[15][16]

The choice between these assays depends on the stage of research. For initial screening of derivatives of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a kinetic assay would be appropriate. For in-depth characterization and pre-formulation studies, a thermodynamic assay is essential.

Experimental Protocols for Solubility Determination

The following are detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Kinetic Solubility Assay (Nephelometric Method)

This protocol is designed for a high-throughput assessment and relies on detecting undissolved particles through light scattering.[5][16][17]

1. Preparation of Stock and Buffer Solutions:

- Prepare a 10 mM stock solution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in 100% dimethyl sulfoxide (DMSO).

- Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Ensure the buffer is filtered through a 0.22 µm filter to remove any particulate matter.

2. Assay Procedure:

- Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[17]

- Add 95 µL of the aqueous buffer to each well to achieve the desired final compound concentrations. This will result in a final DMSO concentration of 5%.

- Seal the plate and mix the contents thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[6]

- Measure the light scattering in each well using a nephelometer.[17] An increase in nephelometry units indicates the presence of precipitated compound.

3. Data Analysis:

- The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the background (buffer with DMSO).

Diagram of Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Thermodynamic Solubility Assay (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility and is crucial for more advanced studies.[18]

1. Sample Preparation:

- Accurately weigh approximately 1 mg of solid Azepane-1,2-dicarboxylic acid 1-tert-butyl ester into a 1.5 mL glass vial.[15]

- Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[15]

- Prepare a set of calibration standards of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

2. Equilibration:

- Seal the vials and place them in a thermomixer or on a shaker.

- Incubate the samples for 24 hours at a constant temperature (e.g., 25°C or 37°C) with continuous agitation to allow the system to reach equilibrium.[15]

3. Separation of Undissolved Solid:

- After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either:

- Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

- Filtration: Filter the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF).[6]

4. Quantification:

- Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][12]

- Compare the analytical response of the sample to the calibration curve to determine the solubility in µg/mL or µM.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the aqueous solubility of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

-

pH: The carboxylic acid moiety of the molecule has a pKa. At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, less soluble form. At pH values above the pKa, it will be deprotonated to the more soluble carboxylate anion. Therefore, the solubility of this compound is expected to be pH-dependent.[7]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[19] It is crucial to control the temperature during solubility experiments.

-

Co-solvents: The presence of organic co-solvents, such as DMSO from the stock solution in kinetic assays, can increase the measured solubility.[4] This is an important consideration when comparing kinetic and thermodynamic solubility data.

-

Solid-State Properties: The crystalline form (polymorph) of the solid compound can influence its thermodynamic solubility.[15] Different crystal lattices have different lattice energies, which affects the energy required to dissolve the compound.

Conclusion

While specific, publicly available solubility data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester is scarce, this guide provides the necessary scientific framework and detailed protocols for its determination. A thorough understanding of both kinetic and thermodynamic solubility is paramount for advancing compounds through the drug discovery pipeline. For initial high-throughput screening, the nephelometric kinetic assay is recommended. For lead optimization and pre-formulation, the more rigorous shake-flask thermodynamic method is essential. By carefully controlling experimental variables and choosing the appropriate assay, researchers can generate reliable and crucial data to inform the development of novel therapeutics based on this versatile chemical scaffold.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

protocols.io. In-vitro Thermodynamic Solubility.

-

Glomme, A., & Märten, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).

-

Vema, M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed, 8(4), 343-51.

-

Evotec. Thermodynamic Solubility Assay.

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

-

CymitQuimica. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

-

Al-Ali, A. A., & El-Sayed, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30.

-

ChemicalBook. (S)-AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER.

-

Amadis Chemical. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester CAS NO.1034708-26-3.

-

Chem-Impex. 3-Amino-azepane-1-carboxylic acid tert-butyl ester.

-

Smolecule. (2023). Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3.

-

AK Scientific, Inc. 155905-76-3 (S)-1-(Boc)azepane-2-carboxylic acid.

-

AChemBlock. (R)-1-Boc-azepane-2-carboxylic acid 97%.

-

Cusabio. (R)-1-Boc-azepane-2-carboxylicacid.

-

ChemBK. Azepane-1,4-dicarboxylic acid 1-tert-butyl ester.

-

BLD Pharm. CAS 1227926-67-1 (R)-1-Boc-azepane-2-carboxylic acid.

-

National Institutes of Health. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

-

Echemi. (3R)-3-Amino-azepane-1-carboxylic acid tert-butyl ester.

Sources

- 1. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

- 8. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER [cymitquimica.com]

- 9. Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, CasNo.1034708-26-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. (R)-1-Boc-azepane-2-carboxylic acid 97% | CAS: 1227926-67-1 | AChemBlock [achemblock.com]

- 11. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. researchgate.net [researchgate.net]

- 19. bmglabtech.com [bmglabtech.com]

Spectroscopic Characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key building block in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a framework for the structural elucidation and quality control of this compound.

Introduction

Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, with the chemical formula C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol , is a heterocyclic compound incorporating a seven-membered azepane ring.[1][2][3] The presence of both a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will detail the anticipated spectroscopic signatures of this molecule.

Spectroscopic Analysis Workflow

The structural confirmation of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester relies on a synergistic approach employing multiple spectroscopic techniques. The general workflow for this analysis is outlined below.

Caption: Workflow for the spectroscopic characterization of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Broad Singlet | 1H | -COOH |

| ~4.5 | Multiplet | 1H | N-CH-COOH |

| ~3.5 | Multiplet | 1H | N-CH₂ (axial) |

| ~3.2 | Multiplet | 1H | N-CH₂ (equatorial) |

| ~1.9 - 1.5 | Multiplet | 8H | Azepane ring CH₂ |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. A very broad singlet far downfield, typically above 10 ppm, is characteristic of the acidic proton of the carboxylic acid group. The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, is expected to be deshielded and appear as a multiplet around 4.5 ppm. The protons of the methylene group attached to the nitrogen (C7) will likely be diastereotopic and appear as two separate multiplets. The remaining methylene protons of the azepane ring will resonate as a complex series of multiplets in the aliphatic region. A sharp, intense singlet at approximately 1.48 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~156 | N-C=O (Boc) |

| ~81 | -C(CH₃)₃ |

| ~58 | N-CH-COOH |

| ~45 | N-CH₂ |

| ~30, 28, 26, 24 | Azepane ring CH₂ |

| 28.5 | -C(CH₃)₃ |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the Boc group are expected to appear at the downfield end of the spectrum, around 175 ppm and 156 ppm, respectively. The quaternary carbon of the tert-butyl group will be observed around 81 ppm, while its three equivalent methyl carbons will give a strong signal at approximately 28.5 ppm. The carbon at the C2 position, attached to both nitrogen and the carboxylic acid, is anticipated to resonate around 58 ppm. The remaining five methylene carbons of the azepane ring will appear in the aliphatic region, with the carbon adjacent to the nitrogen (C7) being the most deshielded of this group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2975, 2930 | Medium | C-H stretch (aliphatic) |

| 1740 | Strong | C=O stretch (Boc ester) |

| 1690 | Strong | C=O stretch (carboxylic acid) |

| 1160 | Strong | C-O stretch (ester) |

Interpretation and Rationale:

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4] The C-H stretching vibrations of the aliphatic protons will appear just below 3000 cm⁻¹. Two distinct and strong C=O stretching bands are expected: one around 1740 cm⁻¹ for the tert-butyl ester and another around 1690 cm⁻¹ for the carboxylic acid.[5] A strong C-O stretching band for the ester is also anticipated around 1160 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid Azepane-1,2-dicarboxylic acid 1-tert-butyl ester directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to obtain a high-quality spectrum.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Expected MS Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 244.1543 | [M+H]⁺ |

| 266.1363 | [M+Na]⁺ |

| 188.1125 | [M+H - C₄H₈]⁺ |

| 144.0812 | [M+H - Boc]⁺ |

Interpretation and Rationale:

Using a soft ionization technique like ESI, the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 244.15.[6] An adduct with sodium, [M+Na]⁺, at m/z 266.14 is also likely to be observed.[6] Common fragmentation pathways would involve the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a fragment at m/z 188.11, and the loss of the entire Boc group to give a fragment at m/z 144.08.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion and major fragment peaks. Compare the observed m/z values with the theoretically calculated values for the expected ions.

Conclusion

The comprehensive spectroscopic analysis of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers and scientists working with this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for maintaining the standards of scientific integrity and advancing drug discovery and development programs.

References

-

Angene Chemical. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER. Available at: [Link]

-

CP Lab Safety. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Available at: [Link]

-

University of Calgary. IR: carboxylic acids. Available at: [Link]

-

PubChemLite. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Available at: [Link]

-

No Brain Too Small. Spectroscopy Data Sheet for AS91388 IR Spectra. Available at: [Link]

Sources

- 1. 1034708-26-3|1-(tert-Butoxycarbonyl)azepane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. AZEPANE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER [cymitquimica.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 6. PubChemLite - 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid (C12H21NO4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Chiral Resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, a key chiral building block in modern drug development. Recognizing the critical importance of enantiomeric purity for pharmacological efficacy and safety, this document offers researchers, scientists, and drug development professionals a detailed exploration of the primary strategies for separating the enantiomers of this cyclic N-Boc-protected amino acid derivative. We delve into the theoretical underpinnings and provide practical, field-proven protocols for three core techniques: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Chirality in Azepane Scaffolds

Azepane rings are privileged seven-membered heterocyclic motifs present in a wide array of natural products and active pharmaceutical ingredients (APIs). Their conformational flexibility and three-dimensional structure make them valuable scaffolds for interacting with biological targets. When substituted, as in the case of Azepane-1,2-dicarboxylic acid 1-tert-butyl ester, multiple stereogenic centers can exist. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to isolate and study single enantiomers is not merely an academic exercise but a regulatory and scientific necessity in the development of new chemical entities.

The target molecule, Azepane-1,2-dicarboxylic acid 1-tert-butyl ester (Boc-Aze-OH), possesses two stereocenters at the C1 and C2 positions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances solubility in organic solvents and modulates the reactivity of the amine, making it a common intermediate in peptide synthesis and medicinal chemistry. This guide focuses on the critical downstream process of separating the racemic mixture of this compound into its constituent enantiomers.

Strategic Approaches to Chiral Resolution

The selection of a resolution strategy is a critical decision driven by factors such as scale, required purity, cost, and available equipment. For Boc-Aze-OH, three principal methods have proven effective for analogous structures and are presented here as primary candidates.

Figure 1: Overview of the primary strategies for the chiral resolution of racemic Boc-Aze-OH.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most robust and scalable techniques for chiral resolution. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic carboxylic acid with an enantiomerically pure chiral base, a mixture of diastereomeric salts is formed, which can then be separated by fractional crystallization based on their differing solubilities.[1]

The Underlying Principle: Why This Works

The target molecule is a dicarboxylic acid (after potential hydrolysis of the tert-butyl ester) or can be resolved at its free carboxylic acid moiety. This acidic functionality makes it an ideal candidate for salt formation with a chiral amine.

-

(R,R)-Acid + (R)-Base → (R,R; R)-Diastereomeric Salt

-

(S,S)-Acid + (R)-Base → (S,S; R)-Diastereomeric Salt

These two salts—(R,R; R) and (S,S; R)—are not mirror images and thus possess different crystal packing energies, leading to different solubilities in a given solvent system. This solubility differential is the key to their separation.

Selection of the Chiral Resolving Agent

The choice of the resolving agent is paramount and often requires empirical screening. For acidic compounds like Boc-Aze-OH, common chiral bases include alkaloids (brucine, quinine) and synthetic amines like (R)- or (S)-1-phenylethylamine.[1][2] For dicarboxylic acids, controlling the stoichiometry is crucial, as both mono- and di-salts can form, which can impact crystallization behavior.[3][4]

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application |

| (R)-(+)-1-Phenylethylamine | Synthetic | Widely used for a broad range of acidic compounds.[3] |

| (S)-(-)-1-Phenylethylamine | Synthetic | The enantiomer, used to isolate the opposite acid enantiomer. |

| Brucine | Alkaloid | Effective but toxic; use requires appropriate precautions. |

| Quinine | Alkaloid | Often provides good crystallinity with aromatic acids. |

| (+)-Cinchotoxine | Alkaloid | Historically significant and still used.[2] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for resolving cyclic dicarboxylic acids.[3][4]

Objective: To separate the enantiomers of Boc-Aze-OH by fractional crystallization of diastereomeric salts formed with (S)-(-)-1-phenylethylamine.

Materials:

-

Racemic Azepane-1,2-dicarboxylic acid 1-tert-butyl ester

-

(S)-(-)-1-phenylethylamine (≥99% ee)

-

Methanol, Ethanol, Ethyl Acetate, Isopropanol (reagent grade)

-

2M Hydrochloric Acid

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of racemic Boc-Aze-OH in a suitable solvent (e.g., methanol or ethanol) with gentle heating. A starting concentration of 0.1-0.5 M is recommended.

-

In a separate vessel, dissolve 0.5 equivalents of (S)-(-)-1-phenylethylamine in a minimal amount of the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can preferentially crystallize the salt of one enantiomer, leading to higher initial purity.[3]

-

Slowly add the amine solution to the acid solution with stirring. The mixture may become cloudy as the salt begins to form.

-